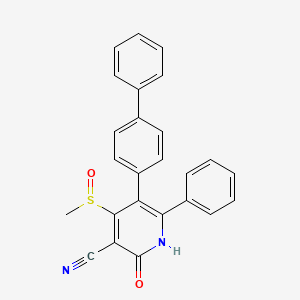
Tuberculosis inhibitor 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberculosis inhibitor 5 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of the tuberculosis bacteria, making it a valuable candidate for further research and development in anti-tuberculosis therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 5 involves several steps, including the Knoevenagel condensation reaction. This reaction typically involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Other synthetic pathways include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Tuberculosis inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure optimal reaction rates and yields.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their anti-tuberculosis activity to identify the most potent compounds.
Wissenschaftliche Forschungsanwendungen
Tuberculosis inhibitor 5 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of anti-tuberculosis agents.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in tuberculosis infection and resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for developing new anti-tuberculosis drugs.
Wirkmechanismus
The mechanism of action of Tuberculosis inhibitor 5 involves targeting specific enzymes and pathways essential for the survival and proliferation of Mycobacterium tuberculosis. It inhibits the activity of enzymes involved in fatty acid and nucleotide biosynthesis, cellular metabolism, and energy utilization . By disrupting these critical processes, this compound effectively hampers the growth of the tuberculosis bacteria.
Vergleich Mit ähnlichen Verbindungen
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
Comparison: Tuberculosis inhibitor 5 stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. Unlike traditional anti-tuberculosis drugs that often target a single enzyme or pathway, this compound offers a multi-faceted approach, potentially reducing the likelihood of resistance development .
Eigenschaften
Molekularformel |
C25H18N2O2S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
4-methylsulfinyl-2-oxo-6-phenyl-5-(4-phenylphenyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O2S/c1-30(29)24-21(16-26)25(28)27-23(20-10-6-3-7-11-20)22(24)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,27,28) |
InChI-Schlüssel |
NKTJEOSUIXRMAP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=C(C(=O)NC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















